2-Amino-5-(3-fluorophenyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(3-fluorophenyl)pyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 2-position, a hydroxyl group at the 3-position, and a fluorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-fluorophenyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with malononitrile to form 3-fluorobenzylidenemalononitrile. This intermediate is then subjected to cyclization with ammonium acetate to yield 2-amino-5-(3-fluorophenyl)pyridine. Finally, the hydroxylation of this compound using hydrogen peroxide in the presence of a suitable catalyst results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-fluorophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-amino-5-(3-fluorophenyl)pyridin-3-one, while substitution of the fluorine atom can result in various substituted derivatives.
Scientific Research Applications
2-Amino-5-(3-fluorophenyl)pyridin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used in the design of chemical probes to study biological processes.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Similar structure but lacks the fluorophenyl group.
3-Hydroxy-2-aminopyridine: Similar structure but lacks the fluorophenyl group.
5-(3-Fluorophenyl)pyridin-3-ol: Similar structure but lacks the amino group.
Uniqueness
2-Amino-5-(3-fluorophenyl)pyridin-3-ol is unique due to the presence of both the amino and hydroxyl groups on the pyridine ring, as well as the fluorophenyl substitution. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-5-(3-fluorophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-9-3-1-2-7(4-9)8-5-10(15)11(13)14-6-8/h1-6,15H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBOBPBJJUOILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.